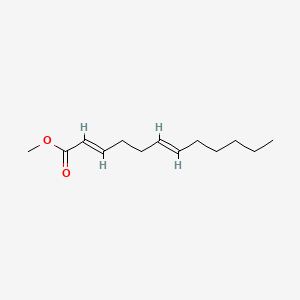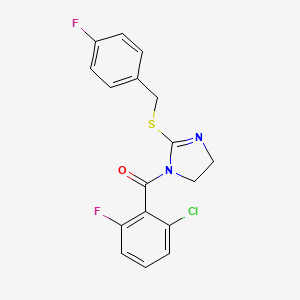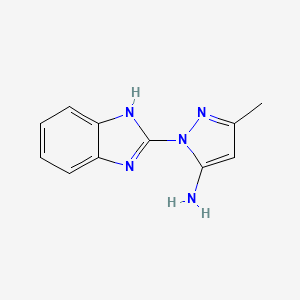
Methyl dodeca-2,6-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl dodeca-2,6-dienoate, also known as methyl (2E,6Z)-dodeca-2,6-dienoate, is a fatty acid ester with the molecular formula C₁₃H₂₂O₂ and a molecular weight of 210.31 g/mol . This compound is characterized by its two double bonds located at the 2nd and 6th positions of the dodeca chain, with the E and Z configurations respectively . It is commonly used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl dodeca-2,6-dienoate can be synthesized through the esterification of dodeca-2,6-dienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process where dodeca-2,6-dienoic acid and methanol are fed into a reactor containing an acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is typically used for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Methyl dodecanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl dodeca-2,6-dienoate has several applications in scientific research:
Mécanisme D'action
The mechanism by which methyl dodeca-2,6-dienoate exerts its effects is primarily through its interactions with biological membranes and enzymes. The double bonds in its structure allow it to interact with unsaturated lipid bilayers, potentially altering membrane fluidity and function . Additionally, it can act as a substrate for various enzymes, leading to the formation of bioactive metabolites .
Comparaison Avec Des Composés Similaires
Methyl dodecanoate: A saturated ester with similar applications but lacks the double bonds present in methyl dodeca-2,6-dienoate.
Methyl oleate: An unsaturated ester with a single double bond, used in similar industrial applications.
Methyl linoleate: An ester with two double bonds, but in different positions compared to this compound.
Uniqueness: this compound is unique due to its specific double bond configuration (E,Z) which imparts distinct chemical and physical properties, making it valuable in specialized applications .
Propriétés
IUPAC Name |
methyl (2E,6E)-dodeca-2,6-dienoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h7-8,11-12H,3-6,9-10H2,1-2H3/b8-7+,12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSZVOVZPVKXIJ-NJHWEWLZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCC=CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/CC/C=C/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B2464985.png)
![1-(2,5-dimethoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B2464986.png)




![(1E,2E)-1-(10,13-dimethyldodecahydro-1H-cyclopenta[a]phenanthren-17(2H,10H,14H)-ylidene)-2-(2-(trifluoromethyl)benzylidene)hydrazine](/img/structure/B2464995.png)



![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2465002.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2465007.png)
![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-(3-methylphenyl)carbamate](/img/structure/B2465008.png)
